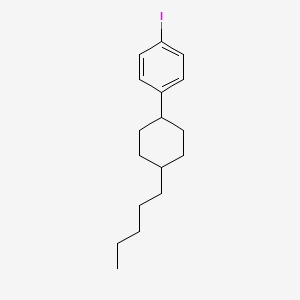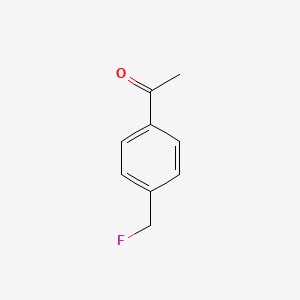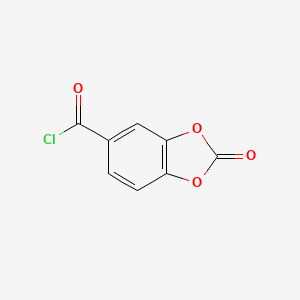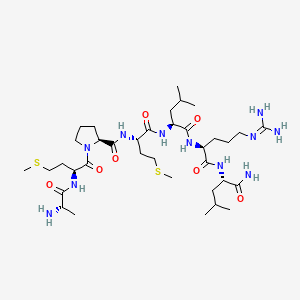
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum is a complex polymeric compound It is synthesized through the polymerization of butanoic acid, 3-oxo-, ethyl ester with 2,2-dimethyl-1,3-propanediol and 2-propanol in the presence of aluminum
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum involves several steps:
Polymerization Reaction: The polymerization process begins with the reaction of butanoic acid, 3-oxo-, ethyl ester with 2,2-dimethyl-1,3-propanediol and 2-propanol. This reaction is typically carried out in the presence of an aluminum catalyst.
Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The specific conditions, such as temperature, pressure, and reaction time, can vary depending on the desired properties of the final product.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction parameters. The process may include additional steps such as purification and stabilization to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also be performed, leading to the formation of reduced derivatives.
Substitution: The polymer can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the polymer.
Scientific Research Applications
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and polymers.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and biomedical materials.
Industry: The polymer is used in various industrial applications, such as coatings, adhesives, and specialty materials.
Mechanism of Action
The mechanism of action of butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester: This compound has a similar structure but differs in the substitution pattern on the butanoic acid moiety.
Butanoic acid, 3-oxo-, 2-[(2-methyl-1-oxo-2-propenyl)oxy]ethyl ester: Another related compound with different functional groups and polymerization patterns.
Uniqueness
Butanoic acid, 3-oxo-, ethyl ester, polymer with 2,2-dimethyl-1,3-propanediol and 2-propanol aluminum is unique due to its specific polymer structure and the presence of aluminum
Properties
CAS No. |
115271-29-9 |
|---|---|
Molecular Formula |
C20H43AlO8 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
aluminum;2,2-dimethylpropane-1,3-diol;ethyl 3-oxobutanoate;propan-2-olate |
InChI |
InChI=1S/C6H10O3.C5H12O2.3C3H7O.Al/c1-3-9-6(8)4-5(2)7;1-5(2,3-6)4-7;3*1-3(2)4;/h3-4H2,1-2H3;6-7H,3-4H2,1-2H3;3*3H,1-2H3;/q;;3*-1;+3 |
InChI Key |
FJBVBKKSURSBFI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC(=O)C.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(CO)CO.[Al+3] |
Canonical SMILES |
CCOC(=O)CC(=O)C.CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)(CO)CO.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












